molecular formula C20H17N3O2S B4948232 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione

4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione

Cat. No.: B4948232
M. Wt: 363.4 g/mol
InChI Key: GRRARZDUTYLVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione, also known as CATA, is a novel fluorescent probe that has gained attention due to its unique properties. CATA has been widely used in scientific research due to its ability to detect reactive oxygen species (ROS) in live cells and tissues.

Mechanism of Action

4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione is a fluorescent probe that undergoes a chemical reaction with ROS, leading to a change in its fluorescence properties. The reaction involves the oxidation of the cyclohexylamine moiety of this compound by ROS, resulting in the formation of a highly fluorescent compound. The change in fluorescence properties of this compound can be monitored using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, its ability to detect ROS has been linked to the pathogenesis of various diseases. ROS are known to cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione as a fluorescent probe is its high sensitivity and specificity towards ROS. This compound is also easy to use and can be applied to a wide range of biological samples. However, one of the limitations of using this compound is its susceptibility to interference from other fluorescent compounds present in biological samples. This can lead to false-positive or false-negative results.

Future Directions

For the use of 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione include the development of new therapies for oxidative stress-related diseases and the development of new fluorescent probes.

Synthesis Methods

The synthesis of 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione involves a multi-step process that includes the preparation of anthracene-9,10-dione, 2-aminophenylthiourea, and cyclohexylamine. These compounds are then reacted in the presence of sulfuric acid to form this compound. The purity of the final product is achieved through column chromatography and recrystallization.

Scientific Research Applications

4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione has been widely used as a fluorescent probe to detect ROS in live cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues. The ability of this compound to detect ROS has made it a valuable tool in studying oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.

Properties

IUPAC Name

4-(cyclohexylamino)naphtho[3,2-e][2,1,3]benzothiadiazole-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-19-12-8-4-5-9-13(12)20(25)16-14(19)10-15(17-18(16)23-26-22-17)21-11-6-2-1-3-7-11/h4-5,8-11,21H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRARZDUTYLVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC3=C(C4=NSN=C24)C(=O)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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